molecular formula C6H4ClF3N2 B1590942 2-Chloro-6-(trifluoromethyl)pyridin-4-amine CAS No. 34486-22-1

2-Chloro-6-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1590942
CAS No.: 34486-22-1
M. Wt: 196.56 g/mol
InChI Key: MXOHYUGYDQGRGI-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Cyclocondensation Reactions Using Trifluoromethyl-Containing Building Blocks

Another key approach to synthesizing trifluoromethylpyridine derivatives involves cyclocondensation reactions starting from trifluoromethylated keto esters or related building blocks.

  • Key Building Blocks : Ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are commonly used as trifluoromethyl sources.

  • Reaction Mechanism : These building blocks undergo condensation with amines or aldehydes to form trifluoromethyl-substituted pyridine rings, often via intermediate enamine or imine species.

  • Advantages : This method allows for precise introduction of trifluoromethyl groups at specific positions on the pyridine ring, enabling the synthesis of 2-chloro-6-(trifluoromethyl)pyridin-4-amine after subsequent chlorination steps.

  • Industrial Relevance : Many agrochemicals containing trifluoromethylpyridine moieties are synthesized via this route, highlighting its robustness and scalability.

A more recent synthetic strategy involves the direct introduction of trifluoromethyl groups onto halopyridines using trifluoromethyl active species such as trifluoromethyl copper reagents.

  • Methodology : Bromo- or iodopyridines undergo nucleophilic substitution with trifluoromethyl copper reagents to afford trifluoromethylpyridines.

  • Limitations : This method is generally less common industrially due to the sensitivity of reagents and the need for specialized conditions, but it offers a direct route to trifluoromethylated pyridines without requiring prior functionalization.

  • Research Status : This approach is primarily reported in academic research and small-scale synthesis rather than large-scale production.

Amination of Chloro(trifluoromethyl)pyridines

To obtain this compound specifically, the amino group at the 4-position can be introduced via nucleophilic aromatic substitution or palladium-catalyzed amination of the corresponding chloro(trifluoromethyl)pyridine.

  • Typical Procedure :

    • Starting from 2-chloro-6-(trifluoromethyl)pyridine derivatives, amination can be performed using ammonia or amine sources under catalytic conditions.

    • Palladium-catalyzed Buchwald-Hartwig amination is a common method, employing ligands such as XantPhos and bases like tert-butoxide in toluene at elevated temperatures (~110°C).

  • Example Research Protocol :

    • A mixture of 2-chloro-6-(trifluoromethyl)pyridine, ammonia or amine source, Pd2(dba)3 catalyst, XantPhos ligand, and t-BuONa base in toluene is stirred under nitrogen atmosphere at 110°C for 12 hours.

    • The reaction mixture is then purified by chromatography or preparative HPLC to isolate the amine product.

  • Yields and Purity : This method typically affords the desired amine in good yields with high purity, suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yields
Vapor-phase chlorination/fluorination Picoline derivatives, Cl2, FeF catalyst, >300°C Industrial scalability, good control of substitution Multi-chlorinated by-products formation 60–80% (varies by substrate)
Cyclocondensation with trifluoromethyl building blocks Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride Precise substitution, versatile building blocks Multi-step synthesis, requires chlorination post-step Moderate to high
Direct trifluoromethylation with trifluoromethyl copper Bromo-/iodopyridines, trifluoromethyl copper reagents Direct introduction of CF3 group Sensitive reagents, limited scale Variable, mostly research scale
Palladium-catalyzed amination 2-chloro-6-(trifluoromethyl)pyridine, Pd catalyst, amines Efficient amination, high purity Requires expensive catalysts Good to excellent

Research Findings and Notes

  • The vapor-phase chlorination/fluorination method is the most widely used industrial process due to its efficiency and ability to produce key intermediates for agrochemicals such as fluazifop.

  • Control over reaction parameters allows selective formation of 2-chloro-6-(trifluoromethyl)pyridine derivatives, although some by-product management is necessary.

  • Cyclocondensation methods provide a flexible synthetic route, especially useful for introducing trifluoromethyl groups at specific ring positions.

  • Palladium-catalyzed amination is a reliable method for introducing the amino group at the 4-position, completing the synthesis of this compound.

  • Combining these methods in sequence—starting with vapor-phase synthesis or cyclocondensation, followed by amination—enables efficient preparation of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry

2-Chloro-6-(trifluoromethyl)pyridin-4-amine serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Coupling Reactions : It is employed in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Reaction TypeDescriptionCommon Reagents
SubstitutionChlorine substitution with nucleophilesAmines, thiols
CouplingFormation of carbon-carbon bondsPalladium catalysts, boron reagents
Oxidation/ReductionAlteration of oxidation statesPotassium permanganate, lithium aluminum hydride

Biology

The compound's derivatives are studied for their potential biological activities, including:

  • Anticancer Activity : Research indicates that it can inhibit specific kinases involved in cancer proliferation, effectively targeting signaling pathways crucial for tumor growth.
  • Antimicrobial Properties : Structurally related compounds have shown significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group enhances lipophilicity, aiding membrane penetration.

Medicine

In medicinal chemistry, this compound is a key building block for drug development. Its fluorine content is particularly valuable as fluorinated drugs often exhibit enhanced pharmacokinetic properties. Notable applications include:

  • HIV Protease Inhibitors : Compounds derived from this structure are being explored as inhibitors for HIV protease, contributing to antiviral therapies.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound could inhibit cellular proliferation in various cancer cell lines by targeting specific kinases involved in signaling pathways crucial for tumor growth.
  • Antimicrobial Testing : Related compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential lead candidates for new antibiotics.
  • Receptor Interaction Studies : Modifications to the trifluoromethyl group were found to enhance binding affinity to calcitonin gene-related peptide (CGRP) receptors, indicating potential applications in migraine treatment.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, modifying the compound’s activity and specificity .

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridin-4-amine is a pyridine derivative characterized by the presence of a chlorine atom and a trifluoromethyl group at specific positions on the pyridine ring. This unique substitution pattern contributes to its distinct electronic properties, influencing its biological activity. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C6H4ClF3N2
  • Molecular Weight : 196.56 g/mol
  • Structure : The structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has been studied for its ability to inhibit specific kinases involved in cancer proliferation. Its interaction with biological targets is enhanced by its electronic structure, allowing effective binding to active sites of enzymes and receptors.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and enzyme inhibition .
  • Receptor Antagonism : It has been noted that derivatives of trifluoromethylpyridines can act as antagonists at calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine treatment.

The mechanism of action for this compound involves:

  • Enzyme Binding : The compound binds to active sites of specific enzymes, modulating biochemical pathways relevant to cancer proliferation and microbial resistance.
  • Structural Modifications : Variations in the compound's structure can significantly affect its binding affinity and biological activity, indicating that careful design is crucial for optimizing therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
2-Chloro-5-bromopyridineAnticancer propertiesUsed in the synthesis of various derivatives .
3-Chloro-5-(trifluoromethyl)pyridin-2-olAntibacterial activityEffective against MRSA .
2-Chloro-4-iodo-6-(trifluoromethyl)pyridinePotential anti-inflammatory effectsSimilar structural properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound could inhibit cellular proliferation in various cancer cell lines by targeting specific kinases involved in signaling pathways crucial for tumor growth .
  • Antimicrobial Testing : Compounds structurally related to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicated that these compounds could serve as lead candidates for developing new antibiotics .
  • Receptor Interaction Studies : Investigations into receptor binding revealed that modifications to the trifluoromethyl group could enhance binding affinity to CGRP receptors, suggesting potential applications in migraine treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-6-(trifluoromethyl)pyridin-4-amine, and how are intermediates characterized?

The synthesis typically involves functionalization of pyridine precursors. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate) are prepared via nucleophilic substitution or coupling reactions. Key intermediates are characterized using LC-MS (e.g., m/z 240 [M+H-tBu]+), 1H-NMR (δ 8.01–8.68 ppm for aromatic protons), and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed via HPLC (≥98% purity criteria) and LC-MS to detect trace impurities. Structural confirmation employs 1H/13C-NMR (aromatic proton splitting patterns, CF3 group signals) and FT-IR (C-Cl and C-F stretching vibrations). For crystalline derivatives, SHELX -based refinement of X-ray diffraction data ensures accurate bond-length and angle measurements .

Q. What spectroscopic techniques are critical for analyzing substituent effects in this compound?

  • 19F-NMR quantifies electronic effects of the trifluoromethyl group.
  • UV-Vis spectroscopy evaluates conjugation effects in derivatives.
  • DSC/TGA analyzes thermal stability, critical for reaction condition optimization .

Advanced Research Questions

Q. How can structural ambiguities in derivatives (e.g., regioisomers) be resolved experimentally?

  • X-ray crystallography (using SHELXL for refinement) provides unambiguous spatial assignments.
  • NOESY/ROESY NMR detects through-space interactions to distinguish substituent positions.
  • DFT calculations (e.g., Gaussian) predict spectroscopic profiles for comparison with experimental data .

Q. What strategies mitigate conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Metabolic stability assays (e.g., liver microsomes) identify rapid degradation pathways.
  • Pharmacokinetic profiling (Cmax, AUC) clarifies bioavailability limitations.
  • Cryo-EM or crystallography of target-ligand complexes validates binding modes observed in vitro .

Q. How does the trifluoromethyl group influence reaction mechanisms in cross-coupling reactions?

The -CF3 group exerts strong electron-withdrawing effects , directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, it stabilizes transition states via inductive effects, as shown by kinetic isotope effect (KIE) studies and Hammett plots .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., LOXL2)?

  • Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites.
  • MD simulations (AMBER/CHARMM) assess binding stability over time.
  • QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. How are reactive intermediates (e.g., propargylamine derivatives) characterized during synthesis?

  • In situ FT-IR monitors reaction progress by tracking carbonyl or alkyne peaks.
  • HRMS (High-Resolution Mass Spectrometry) confirms intermediate masses.
  • Stopped-flow NMR captures transient species in fast reactions .

Q. What experimental approaches optimize regioselectivity in nucleophilic substitution reactions?

  • Solvent polarity screening (e.g., DMF vs. THF) alters transition-state stabilization.
  • Lewis acid catalysts (e.g., ZnCl2) coordinate with leaving groups to direct attack.
  • Isotopic labeling (e.g., 15N) tracks substitution pathways via NMR .

Q. How are SAR studies designed to enhance selectivity for enzyme targets (e.g., LOXL2 over LOX)?

  • Alanine scanning mutagenesis identifies key residues for selectivity.
  • Fluorine scanning introduces -F/-CF3 groups to exploit hydrophobic pockets.
  • Kinetic assays (kcat/KM) quantify inhibitor potency and isoform specificity .

Q. Methodological Notes

  • Data Contradictions : Conflicting crystallographic vs. spectroscopic data require Bader charge analysis (AIM theory) to reconcile electronic effects .
  • Reaction Optimization : Use DoE (Design of Experiments) to statistically optimize yield and regioselectivity .
  • Biological Assays : Include counter-screens against related enzymes (e.g., MAO-A/B) to validate specificity .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOHYUGYDQGRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558392
Record name 2-Chloro-6-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34486-22-1
Record name 2-Chloro-6-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-6-(trifluoromethyl)pyridin-4-amine
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